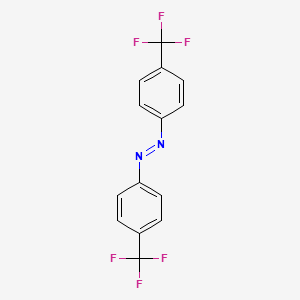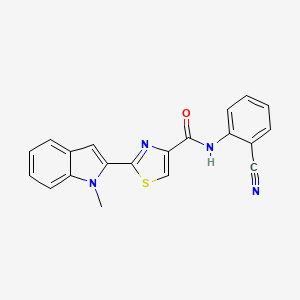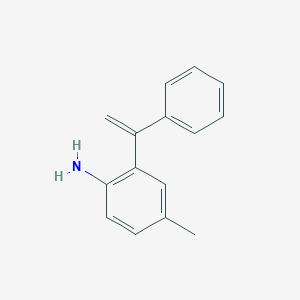
4-Methyl-2-(1-phenylethenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(1-phenylethenyl)aniline is an organic compound with the molecular formula C14H13N It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the 4-position and a phenylethenyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-phenylethenyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-methylaniline with styrene under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions may include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4-Methyl-2-(1-phenylethenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines or other reduced forms.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
4-Methyl-2-(1-phenylethenyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methyl-2-(1-phenylethenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The phenylethenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the aniline moiety can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
4-Methyl-2-(phenylethynyl)aniline: Similar structure but with an ethynyl group instead of an ethenyl group.
4-Methyl-2-(phenylpropyl)aniline: Similar structure but with a propyl group instead of an ethenyl group.
4-Methyl-2-(phenylmethyl)aniline: Similar structure but with a methyl group instead of an ethenyl group.
Uniqueness
4-Methyl-2-(1-phenylethenyl)aniline is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.
特性
分子式 |
C15H15N |
|---|---|
分子量 |
209.29 g/mol |
IUPAC名 |
4-methyl-2-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C15H15N/c1-11-8-9-15(16)14(10-11)12(2)13-6-4-3-5-7-13/h3-10H,2,16H2,1H3 |
InChIキー |
UEJXKVGPNFPMMQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N)C(=C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14113064.png)
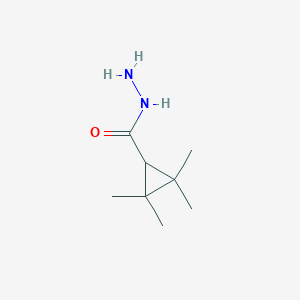
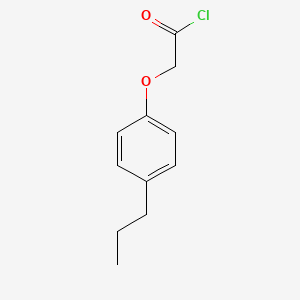


![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B14113080.png)
![2-Butenamide, N,N-dimethyl-4-[[2-[[5-[(1Z)-4,4,4-trifluoro-1-(3-fluoro-1H-indazol-5-yl)-2-phenyl-1-buten-1-yl]-2-pyridinyl]oxy]ethyl]amino]-, (2E)-](/img/structure/B14113085.png)
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B14113086.png)
![methyl 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113090.png)
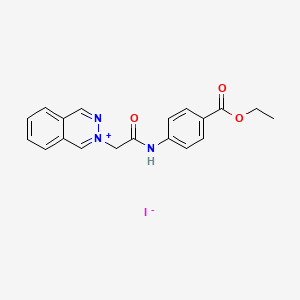
![3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylazepan-2-one](/img/structure/B14113109.png)
